molecular formula C9H9ClN2 B080777 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole CAS No. 13623-52-4

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole

Cat. No. B080777
CAS RN: 13623-52-4
M. Wt: 180.63 g/mol
InChI Key: XUMWMBLBTZAVLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole involves several steps, including the use of domestic microwave ovens for accelerated reactions, as well as traditional synthesis methods. The structural confirmation of synthesized compounds is typically achieved through X-ray diffraction studies (Saberi et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole has been extensively studied using crystallography. The compound often crystallizes in various space groups, with molecules arranged in layers stabilized by interactions like C-H…π. This arrangement and the planarity of the phenyl and imidazole rings play a crucial role in the compound's reactivity and interaction properties (Kapoor et al., 2011).

Chemical Reactions and Properties

2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole participates in a variety of chemical reactions, indicative of its versatile nature. The compound's chemical properties, such as its reactivity with different reagents and its behavior under various conditions, have been detailed in studies focusing on its potential applications and interactions with other molecules.

Physical Properties Analysis

The physical properties of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, such as melting point, boiling point, solubility, and crystal structure, have been thoroughly investigated. These properties are essential for determining the compound's suitability for various applications, particularly in the synthesis of more complex chemical entities.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under different environmental conditions, define the practical applications and safety measures necessary when handling 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. Detailed studies provide insights into these aspects, facilitating its use in chemical synthesis and other applications.

References:

Scientific Research Applications

Synthesis and Transformation of Derivatives

Imidazole derivatives, including those substituted with chlorophenyl groups, are key subjects of chemical synthesis and transformation studies. These compounds are utilized in synthesizing 4-phosphorylated derivatives, which exhibit a wide range of biological activities. The synthesis often involves cross-coupling reactions facilitated by palladium catalysts, highlighting their significance in developing pharmaceuticals and agrochemicals with insecticidal, antihypertensive, and neuroprotective properties (Abdurakhmanova et al., 2018).

Antitumor Activity

Research on imidazole derivatives has shown their potential in antitumor activity. Derivatives such as bis(2-chloroethyl)amino imidazoles have been reviewed for their structures and activities, some of which have advanced to preclinical testing. This highlights the significance of chlorophenyl-imidazole compounds in the search for new antitumor drugs and synthesizing compounds with diverse biological properties (Iradyan et al., 2009).

Antimicrobial Activities

Imidazole compounds are explored for their antimicrobial properties, serving as raw materials in the pharmaceutical industry for manufacturing drugs like ketoconazole and clotrimazole. The pesticidal industry also uses imidazole intermediaries in synthesizing pesticides and insecticides. Continued research and synthesis of new imidazole derivatives are recommended to combat microbial resistance and support the development of new strains of antimicrobial agents (2022).

Corrosion Inhibition

Imidazoline and derivatives, closely related to imidazoles, are recognized for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Their structure allows for strong adsorption onto metal surfaces and the formation of protective films, showcasing the potential utility of chlorophenyl-imidazole derivatives in developing new corrosion inhibitors (Sriplai & Sombatmankhong, 2023).

Environmental Impact Assessment

Studies on chlorophenols, which share the chlorophenyl moiety with 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, highlight their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Understanding the formation pathways and environmental impacts of these compounds can guide the development of safer chemical processes and waste management strategies (Peng et al., 2016).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.


For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMWMBLBTZAVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299300
Record name 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole

CAS RN

13623-52-4
Record name 13623-52-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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